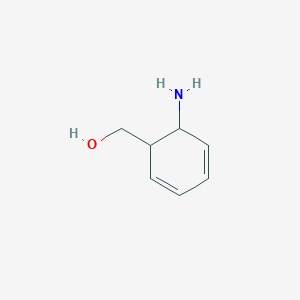
(6-Aminocyclohexa-2,4-dien-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Aminocyclohexa-2,4-dien-1-yl)methanol is a chemical compound with a unique structure that includes an amino group and a hydroxyl group attached to a cyclohexadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminocyclohexa-2,4-dien-1-yl)methanol can be achieved through several methods. One common approach involves the photolytic cleavage of cyclohexa-2,4-dienones in the presence of diamines. This method utilizes visible light to induce the cleavage, resulting in the formation of the desired compound . Another method involves the treatment of mesitol with N-chlorosuccinimide followed by oxidation using m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photolytic reactions under controlled conditions. The use of tungsten lamps and specific reaction temperatures (below 38°C) ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(6-Aminocyclohexa-2,4-dien-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or DMSO .
Major Products Formed
Major products formed from these reactions include bis-amides, ketones, and cyclohexanol derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(6-Aminocyclohexa-2,4-dien-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in photochemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (6-Aminocyclohexa-2,4-dien-1-yl)methanol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups enable the compound to participate in various chemical reactions, including nucleophilic substitution and hydrogen bonding. The pathways involved include the formation of intermediates that facilitate the desired chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexa-2,4-dien-1-one: A related compound that undergoes similar photolytic cleavage reactions.
Cyclohexa-1,4-diene-1-methanol: Another compound with a similar structure but different functional groups
Uniqueness
(6-Aminocyclohexa-2,4-dien-1-yl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexadiene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
(6-aminocyclohexa-2,4-dien-1-yl)methanol |
InChI |
InChI=1S/C7H11NO/c8-7-4-2-1-3-6(7)5-9/h1-4,6-7,9H,5,8H2 |
Clave InChI |
BEPWZVINEFITLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(C(C=C1)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


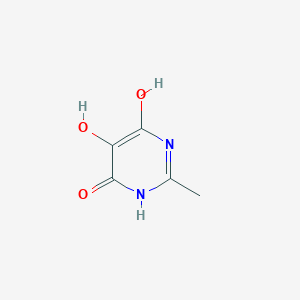
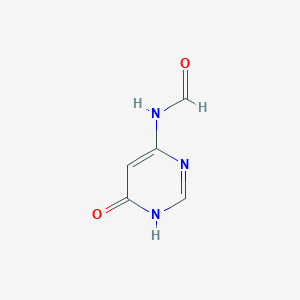
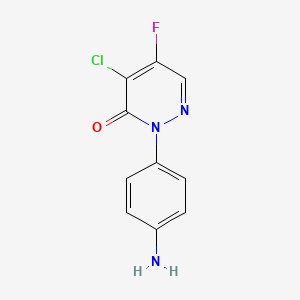


![3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole](/img/structure/B13098148.png)
![9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine](/img/structure/B13098163.png)


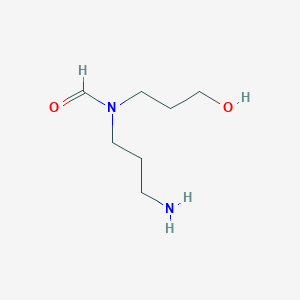
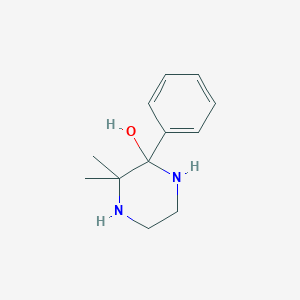
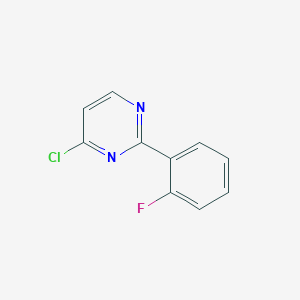
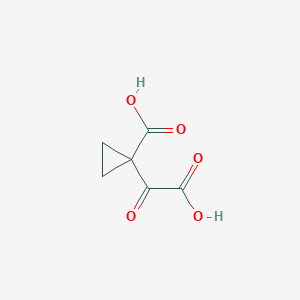
![2H-[1,3]Oxazolo[2,3-c][1,2,4]triazine](/img/structure/B13098207.png)
